molecular formula C10H12N2O6S B15255944 5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid

5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid

Cat. No.: B15255944
M. Wt: 288.28 g/mol
InChI Key: HCAJMQKQMSCITK-UHFFFAOYSA-N
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Description

5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H12N2O6S It is characterized by the presence of a furan ring, a sulfonyl group, and a carbamoylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide .

Scientific Research Applications

5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxamide
  • 5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylate

Uniqueness

5-((2-Carbamoylpyrrolidin-1-yl)sulfonyl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

5-(2-carbamoylpyrrolidin-1-yl)sulfonylfuran-2-carboxylic acid

InChI

InChI=1S/C10H12N2O6S/c11-9(13)6-2-1-5-12(6)19(16,17)8-4-3-7(18-8)10(14)15/h3-4,6H,1-2,5H2,(H2,11,13)(H,14,15)

InChI Key

HCAJMQKQMSCITK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O)C(=O)N

Origin of Product

United States

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